molecular formula C11H12FN5 B12217885 N-(4-fluorophenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine

N-(4-fluorophenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine

Cat. No.: B12217885
M. Wt: 233.24 g/mol
InChI Key: WSEREEXTFGBXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoro-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a hydrazino group and a fluoro-phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoroaniline with 2,4,6-trichloropyrimidine under basic conditions to form the intermediate 4-(4-fluorophenyl)-6-chloropyrimidine. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the hydrazino group under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted pyrimidines and amines, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, (4-Fluoro-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in studying enzyme mechanisms and protein interactions.

Medicine

In medicine, (4-Fluoro-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers and coatings can enhance their performance and durability.

Mechanism of Action

The mechanism of action of (4-Fluoro-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. Additionally, the fluoro-phenyl group can enhance the compound’s binding affinity to specific targets, thereby increasing its potency.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine
  • (4-Methyl-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine
  • (4-Nitro-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine

Uniqueness

Compared to similar compounds, (4-Fluoro-phenyl)-(4-hydrazino-6-methyl-pyrimidin-2-yl)-amine exhibits unique properties due to the presence of the fluoro group. This group enhances the compound’s stability and reactivity, making it more effective in various applications. Additionally, the fluoro group can influence the compound’s electronic properties, leading to improved binding interactions with biological targets.

Properties

Molecular Formula

C11H12FN5

Molecular Weight

233.24 g/mol

IUPAC Name

N-(4-fluorophenyl)-4-hydrazinyl-6-methylpyrimidin-2-amine

InChI

InChI=1S/C11H12FN5/c1-7-6-10(17-13)16-11(14-7)15-9-4-2-8(12)3-5-9/h2-6H,13H2,1H3,(H2,14,15,16,17)

InChI Key

WSEREEXTFGBXQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)F)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.